

Core Compound Identification and Nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-bromo-6-methoxypyridine

Cat. No.: B144887

[Get Quote](#)

The subject of this guide is the pyridine derivative commonly known by several synonyms, including **3-Amino-2-bromo-6-methoxypyridine**. However, according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), the definitive name is 2-Bromo-6-methoxypyridin-3-amine.^[1] This nomenclature prioritizes the substituents on the pyridine ring, assigning the lowest possible locants.

This compound is a key intermediate whose structural arrangement—featuring a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group—offers a rich platform for diverse chemical transformations.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	2-Bromo-6-methoxypyridin-3-amine	PubChem[1]
Common Synonym	3-Amino-2-bromo-6-methoxypyridine	PubChem[1]
CAS Number	135795-46-9	Biosynth[2]
Molecular Formula	C ₆ H ₇ BrN ₂ O	Biosynth[2]
Molecular Weight	203.04 g/mol	Biosynth[2]
Canonical SMILES	COc1=NC(=C(C=C1)N)Br	PubChem[1]

| InChIKey | BUPDRKSRZCMGRP-UHFFFAOYSA-N | [PubChem\[1\]](#) |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of 2-Bromo-6-methoxypyridin-3-amine is fundamental for its effective use in experimental settings, from reaction setup to purification and final characterization.

Table 2: Physicochemical Properties

Property	Value	Notes
Physical Form	Solid	Sigma-Aldrich (for isomer)
Boiling Point	293.9 ± 35.0 °C (Predicted)	Alfa Chemistry
Density	1.622 ± 0.06 g/cm ³ (Predicted)	Alfa Chemistry
Flash Point	131.6 ± 25.9 °C (Predicted)	Alfa Chemistry

| pKa | (Predicted values vary) | The pyridine nitrogen is basic, while the amino group is also basic but influenced by the aromatic system. |

Spectroscopic Characterization

Spectroscopic data confirms the molecular structure of the compound. While a comprehensive, published spectrum for this specific CAS number can be difficult to locate, data for closely related isomers provide a reliable reference for expected peak patterns.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
- ^{13}C NMR: The carbon NMR would display six unique signals corresponding to each carbon atom in the distinct electronic environments of the substituted pyridine ring.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio).
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching in the aromatic region, and C-O stretching for the methoxy ether linkage.

Synthesis and Purification Protocol

The synthesis of 2-Bromo-6-methoxypyridin-3-amine is not widely published with a standardized protocol. However, a robust synthetic strategy can be designed based on established pyridine chemistry. A common approach involves the selective bromination of a pre-functionalized pyridine core.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves the late-stage introduction of the bromine atom at the C2 position, ortho to the activating amino group. The starting material would be 6-methoxypyridin-3-amine. The amino group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. The position ortho to the amine (C2) is sterically accessible and electronically favored for bromination.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative example. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

- 6-methoxypyridin-3-amine (1.0 equiv)
- N-Bromosuccinimide (NBS) (1.05 equiv)
- Acetonitrile (or a similar polar aprotic solvent)
- Stir plate and magnetic stir bar
- Round-bottom flask and condenser
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Reaction Setup: In an oven-dried round-bottom flask, dissolve 6-methoxypyridin-3-amine in anhydrous acetonitrile under an inert atmosphere.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature helps control the reaction's exothermicity and minimizes potential side reactions.
- Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product into an organic solvent such as ethyl acetate.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-Bromo-6-methoxypyridin-3-amine.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of 2-Bromo-6-methoxypyridin-3-amine.

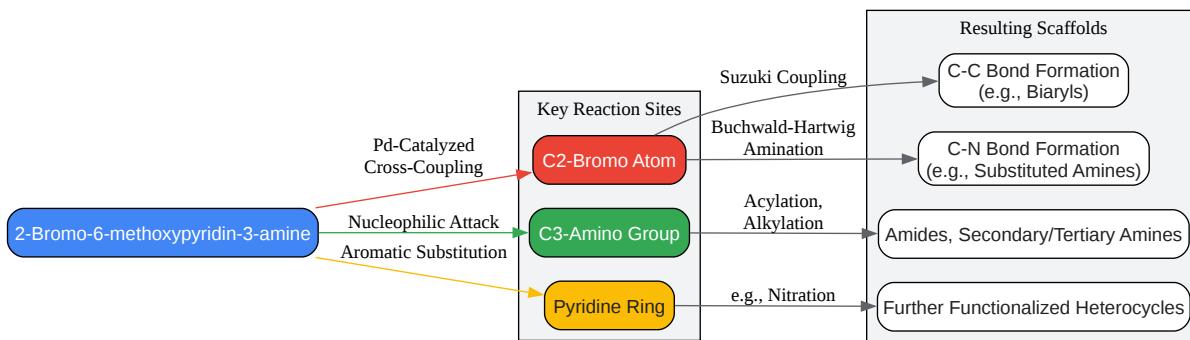
Chemical Reactivity and Mechanistic Insights

The utility of 2-Bromo-6-methoxypyridin-3-amine as a synthetic intermediate is derived from its distinct reactive sites, which can be addressed with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.

[3]


- Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is invaluable for synthesizing biaryl compounds, a common motif in kinase inhibitors.
- Buchwald-Hartwig Amination: Facilitates carbon-nitrogen bond formation, allowing for the introduction of various primary or secondary amines at the C2 position.[4] This reaction is critical for building molecules with diverse substitution patterns to probe structure-activity relationships (SAR).

Reactivity of the Amino Group

The C3-amino group is a potent nucleophile and can readily undergo:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides, though polyalkylation can be an issue.[5]
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[6]

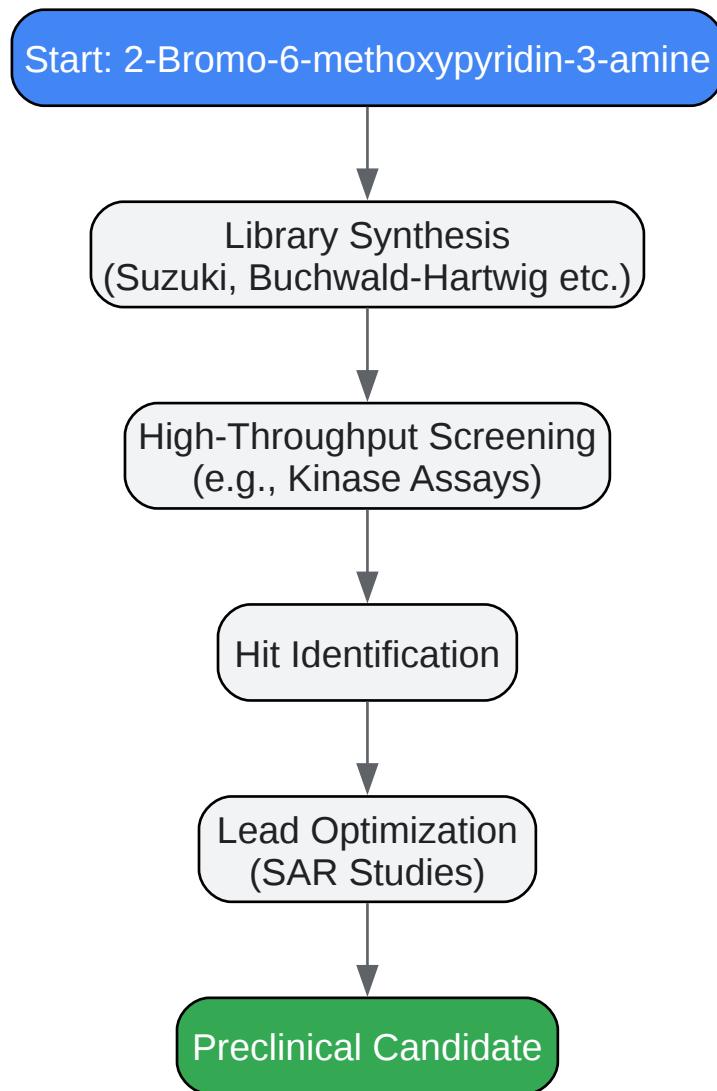
Reactivity Map

[Click to download full resolution via product page](#)

Caption: Logical relationships of the primary reactive sites on the molecule.

Applications in Research and Drug Development

2-Bromo-6-methoxypyridin-3-amine is a valuable building block, primarily in the synthesis of pharmacologically active agents.


Kinase Inhibitor Synthesis

The aminopyridine scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. This compound provides an ideal starting point for creating libraries of potential inhibitors by functionalizing the C2 position via Suzuki coupling to explore interactions with the solvent-front region of the ATP-binding pocket, while the aminopyridine core interacts with the hinge region of the kinase.

Materials Science

While primarily used in drug discovery, this compound has also been noted for its potential in materials science. Its electronic properties make it a candidate for incorporation into perovskite structures for applications in solar cells and photoluminescent materials.^[2]

Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: A typical drug discovery workflow utilizing the starting material.

Safety and Handling

Proper handling of 2-Bromo-6-methoxypyridin-3-amine is essential to ensure laboratory safety. The compound is classified with several hazards.

Table 3: GHS Hazard Classification

Hazard Class	Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	Apollo Scientific[7]
Skin Irritation	H315	Causes skin irritation	Apollo Scientific[7]
Eye Irritation	H319	Causes serious eye irritation	Apollo Scientific[7]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Apollo Scientific[7] |

Handling Precautions:

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
- Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste.

References

- PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine. National Center for Biotechnology Information.
- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). 2-Bromo-6-methoxypyridin-3-amine. National Center for Biotechnology Information.
- FAQ. (n.d.). What is the synthesis method of 2-Bromo-6-methoxypyridine and its applications?.
- PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.

- SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[¹³C NMR] - Chemical Shifts.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- Journal of Organic Chemistry. (1999). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
- Jasperse, J. (n.d.). Reactions of Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery.
- Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-6-methoxypyridin-3-amine | C₆H₇BrN₂O | CID 15209324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-methoxypyridin-3-amine | 135795-46-9 | FB140331 [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 135795-46-9 Cas No. | 2-Bromo-6-methoxypyridin-3-amine | Apollo [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [Core Compound Identification and Nomenclature]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b144887#3-amino-2-bromo-6-methoxypyridine-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com